molecular formula C11H15NO2 B8545364 N-Phenyl-N-propylglycine

N-Phenyl-N-propylglycine

Cat. No.: B8545364
M. Wt: 193.24 g/mol
InChI Key: PWUZXJRWHWASFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-N-propylglycine is a phenylglycine derivative maintained for investigational purposes in specialized research settings. The scientific literature indicates that structurally related phenylglycine analogs are employed in diverse areas of chemical and pharmacological research. These applications can include serving as precursors in the synthesis of complex molecules, acting as tools for studying biochemical pathways, or functioning as intermediates in the development of compounds with targeted mechanisms of action. Researchers value these compounds for their potential to modulate specific biological processes or for their utility in methodological development. This product is provided strictly for research use in a laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the current scientific literature for the latest findings on this and related chemical tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(N-propylanilino)acetic acid

InChI

InChI=1S/C11H15NO2/c1-2-8-12(9-11(13)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)

InChI Key

PWUZXJRWHWASFQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques for N Phenyl N Propylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-Phenyl-N-propylglycine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the phenyl, propyl, and glycine (B1666218) moieties are expected. The aromatic protons on the phenyl group typically appear in the downfield region of 6.5-8.0 ppm. The methylene protons (CH₂) of the glycine backbone, being adjacent to the nitrogen atom and the carbonyl group, would likely resonate around 3.5-4.5 ppm. The signals for the propyl group would be observed in the upfield region, with the N-CH₂ protons appearing around 3.0-3.5 ppm, the internal CH₂ protons around 1.5-2.0 ppm, and the terminal methyl (CH₃) protons resonating at approximately 0.9-1.2 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic peak above 170 ppm. The aromatic carbons of the phenyl ring would produce signals between 110 and 150 ppm. The glycine methylene carbon is expected around 50-60 ppm, while the carbons of the propyl group would appear in the upfield region of approximately 10-50 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl (C₆H₅)6.5 - 8.0Multiplet
Glycine (NCH₂CO)3.5 - 4.5Singlet
Propyl (NCH₂)3.0 - 3.5Triplet
Propyl (CH₂)1.5 - 2.0Sextet
Propyl (CH₃)0.9 - 1.2Triplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxyl (C=O)> 170
Phenyl (C-N)140 - 150
Phenyl (C-H)110 - 130
Glycine (NCH₂)50 - 60
Propyl (NCH₂)40 - 50
Propyl (CH₂)15 - 25
Propyl (CH₃)10 - 15

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation, which induces molecular vibrations.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is often broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid will produce a very strong and sharp peak around 1700-1760 cm⁻¹. nih.govacs.org Aromatic C-H stretching vibrations are typically observed as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and glycine groups will appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ region. nih.gov Vibrations associated with the phenyl ring (C=C stretching) usually result in multiple bands in the 1450-1600 cm⁻¹ region. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1760Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-N Stretch1200 - 1350Medium

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺. nih.gov

The molecular weight of this compound (C₁₁H₁₅NO₂) is 193.24 g/mol . Therefore, in ESI-MS, a prominent peak at m/z 194.25 would be expected for the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of this parent ion, providing valuable structural information. Common fragmentation pathways would likely involve the loss of neutral molecules or radicals. For instance, the loss of the carboxylic acid group (as COOH or H₂O + CO) is a common fragmentation pattern for amino acids. Cleavage of the N-propyl bond could lead to fragments corresponding to the loss of a propyl radical (43 Da) or propene (42 Da). Fragmentation of the bond between the nitrogen and the glycine methylene group is also plausible. For the related compound N-phenylglycine, a major fragment ion is observed at m/z 106, corresponding to the [C₆H₅NHCH₂]⁺ fragment. nist.govnih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound
IonPredicted m/zIdentity
[M+H]⁺194.25Protonated Molecular Ion
[M-COOH]⁺148.23Loss of Carboxyl Group
[M-C₃H₇]⁺151.16Loss of Propyl Radical
[C₆H₅NHCH₂]⁺106.14Cleavage of N-CH₂ bond
[C₆H₅NH]⁺92.12Phenylamino fragment

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies

Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light. It is primarily used to investigate chiral molecules and determine their absolute configuration and conformational properties.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral solvent, it would not exhibit a CD spectrum. However, CD spectroscopy could still be a valuable tool for studying its chiral conformations under specific conditions. For example, if the molecule is placed in a chiral environment, such as a chiral solvent or upon binding to a chiral macromolecule like a protein or DNA, it can adopt a preferred conformation that is chiral, leading to an induced CD spectrum. nih.govnih.gov Such studies could provide insights into intermolecular interactions and the conformational flexibility of the N-phenyl and N-propyl substituents. The analysis would focus on electronic transitions associated with the aromatic chromophore of the phenyl group.

UV-Vis Spectroscopy for Electronic Transitions and Intermolecular Interactions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For this compound, the primary chromophore is the phenyl group attached to the nitrogen atom.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. These typically occur in the UV region. For the closely related N-phenylglycine, a strong absorbance peak is observed below 300 nm. researchgate.net Similar absorption characteristics are anticipated for this compound. The spectrum would likely exhibit a primary absorption maximum (λ_max) around 250-260 nm, with a possible shoulder or a second, weaker band at longer wavelengths, attributable to the phenyl group. The n → π* transition of the carbonyl group in the carboxylic acid is also possible but is often weak and may be obscured by the more intense π → π* transitions of the phenyl ring. Solvent polarity can influence the position of these absorption bands; polar solvents may cause shifts in the λ_max values, which can provide information about intermolecular interactions with the solvent.

Table 5: Predicted UV-Vis Absorption Data for this compound
Electronic TransitionPredicted λ_max (nm)Chromophore
π → π~ 250 - 260Phenyl Ring
n → π> 280Carbonyl (C=O)

Computational and Theoretical Investigations of N Phenyl N Propylglycine

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and electronic properties of molecules. For N-substituted glycine (B1666218) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are performed to predict their structural and electronic characteristics. acs.org

The optimized geometry provides the most stable three-dimensional arrangement of atoms in the molecule, minimizing its total energy. Key parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.

Electronic properties derived from DFT studies offer insights into the molecule's reactivity and behavior in chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other calculated electronic properties include the dipole moment, which indicates the polarity of the molecule, and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. MEP maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net

Table 1: Calculated Electronic Properties of N-Phenyl-N-propylglycine (Hypothetical DFT Data)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.5 D

Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained from DFT calculations.

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations provide a deeper understanding of molecular properties and are instrumental in predicting chemical reactivity. These calculations can elucidate various reactivity descriptors that quantify the propensity of a molecule to participate in chemical reactions. For N-substituted glycine derivatives, these descriptors can be calculated to understand their potential biological activity and reaction mechanisms. acs.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment ( χ²/2η ). acs.org

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in various chemical environments. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Global Reactivity Descriptors for this compound (Hypothetical Data)

Descriptor Value (eV)
Ionization Potential (I) 6.5
Electron Affinity (A) 1.2
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65
Chemical Softness (S) 0.38

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Minimization Techniques for Stereoselectivity

The flexibility of the N-propyl chain and the rotational freedom around the N-phenyl bond in this compound lead to a complex conformational landscape. Conformational analysis aims to identify the different stable conformations (conformers) of a molecule and their relative energies. This is particularly important for understanding stereoselectivity in its interactions, as different conformers may exhibit different binding affinities to chiral targets. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Structural Fluctuations

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of structural fluctuations and conformational changes in a simulated environment, such as in a solvent. nih.gov

For this compound, MD simulations can reveal how the molecule behaves in an aqueous solution, including the dynamics of its flexible propyl chain and the rotation of the phenyl group. These simulations can provide insights into the solvation of the molecule and the stability of different conformers in a dynamic context. By analyzing the trajectories from MD simulations, one can calculate various properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the flexibility of different parts of the molecule. ijbiotech.com Such studies are crucial for understanding how the molecule might adapt its conformation upon interacting with a binding partner.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to study the interactions between a small molecule (ligand) and a macromolecular target, such as a protein or DNA.

The interaction of this compound with biomacromolecules like DNA and Human Serum Albumin (HSA) is of significant interest. HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous compounds. nih.gov DNA is the primary target for many anticancer and antimicrobial agents. mdpi.com

Molecular docking studies can predict the binding mode and affinity of this compound to these targets. For HSA, which has multiple binding sites, docking can help identify the most probable binding location. semanticscholar.org Similarly, for DNA, docking can predict whether the molecule binds in the major or minor groove or intercalates between the base pairs. Studies on N-substituted glycine derivatives have shown their potential to interact with DNA, with the binding affinity influenced by the nature of the substituent. acs.org

A key output of molecular docking is the binding energy, which provides an estimate of the binding affinity between the ligand and the protein. A more negative binding energy generally indicates a more stable complex. nih.gov These calculations take into account various intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The specificity of the interaction is determined by the complementarity of the ligand's shape and chemical properties with those of the binding site. By analyzing the docked pose, it is possible to identify the specific amino acid residues in the protein or nucleotide bases in DNA that are involved in the interaction with this compound. This information is invaluable for understanding the molecular basis of its biological activity and for the rational design of new derivatives with improved binding affinity and specificity.

Table 3: Interacting Residues and Binding Energies from Molecular Docking (Hypothetical Data)

Target Binding Site Key Interacting Residues Binding Energy (kcal/mol)
DNA (dodecamer) Minor Groove A6, T7, G5 -7.2

Note: This data is hypothetical and for illustrative purposes.

Transition State Analysis and Reaction Mechanism Elucidation

The primary goal of such investigations is to map out the potential energy surface (PES) of the reaction leading to this compound. By identifying the stationary points—reactants, intermediates, transition states, and products—a complete reaction pathway can be charted. The transition state (TS) is of particular importance as it represents the highest energy barrier along the reaction coordinate, and its structure and energy dictate the kinetics of the reaction.

A plausible synthetic route to this compound that is amenable to computational study is the N-alkylation of N-phenylglycine with a propyl halide (e.g., 1-bromopropane). This reaction would likely proceed via a nucleophilic substitution (SN2) mechanism. Computational analysis would focus on elucidating the geometry and energetics of the transition state for this process.

Key parameters that would be investigated in a theoretical study of the SN2 transition state for the formation of this compound from N-phenylglycine and 1-bromopropane (B46711) would include the lengths of the forming N-C bond and the breaking C-Br bond, as well as the angles around the central carbon atom. Density Functional Theory (DFT) is a common computational method employed for such studies, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)). nih.govmdpi.com

An illustrative data table summarizing the expected outcomes of such a DFT calculation is presented below. This table showcases the kind of information that would be generated, including the relative energies of the species involved and the key geometric features of the calculated transition state.

SpeciesRelative Energy (kcal/mol)Imaginary Frequency (cm-1)Key Bond Distances (Å)
Reactants (N-phenylglycine + 1-bromopropane)0.00N/AN/A
Transition State+22.5-350iN-C: 2.15, C-Br: 2.20
Products (this compound + HBr)-15.8N/AN/A

Another viable synthetic pathway for this compound is the reductive amination of phenylglycine with propionaldehyde. This two-step process involves the initial formation of an iminium ion intermediate, followed by its reduction. Computational studies can dissect this mechanism by locating the transition states for both the imine formation and the subsequent reduction step. rsc.orgscholaris.ca The investigation would likely explore the role of the reducing agent, such as sodium triacetoxyborohydride, in the hydride transfer step. scholaris.ca

A hypothetical reaction coordinate diagram, derived from computational data, would visually represent the energy changes throughout the reaction, highlighting the activation energies for each step. The data for such a diagram would be generated through calculations of the energies of all reactants, intermediates, transition states, and products.

Below is an interactive table presenting hypothetical data from a computational investigation into the reductive amination pathway. This table provides a more detailed look at the calculated parameters for each stationary point along the proposed reaction coordinate.

SpeciesDescriptionRelative Free Energy (kcal/mol)Key Geometrical ParameterValue (Å)
ReactantsPhenylglycine + Propionaldehyde0.00--
TS1Transition state for iminium ion formation+18.2Forming C=N bond1.85
IntermediateIminium ion+5.7C=N bond1.28
TS2Transition state for hydride transfer+12.5Forming C-H bond1.60
ProductsThis compound-25.1--

Through such detailed computational analyses, a comprehensive understanding of the reaction mechanism for the synthesis of this compound can be achieved. These theoretical studies not only complement experimental findings but also provide predictive power for optimizing reaction conditions and exploring the synthesis of related compounds.

Supramolecular Chemistry and Self Assembly of N Phenyl N Propylglycine Derivatives

Non-Covalent Interactions in Supramolecular Architectures

The self-assembly and stabilization of supramolecular structures involving N-Phenyl-N-propylglycine derivatives are governed by a variety of non-covalent interactions. These weak, yet collectively significant, forces dictate the three-dimensional arrangement of the molecules.

Hydrogen Bonding: While the backbone of N-substituted glycines like this compound lacks hydrogen bond donors, the terminal carboxylic acid and amino groups, as well as functional groups on side chains, can participate in hydrogen bonding. nih.gov These interactions play a crucial role in directing the assembly of these molecules into well-defined patterns in the solid state and in solution. The presence of hydrogen bonding can also influence other non-covalent interactions, such as π-π stacking, by affecting the electron density of aromatic rings. rsc.org

π-π Stacking: The phenyl rings in this compound derivatives are capable of engaging in π-π stacking interactions. rsc.orgresearchgate.net These interactions, arising from the overlap of p-orbitals in aromatic systems, are a major driving force for the self-assembly of aromatic-containing molecules into ordered structures like one-dimensional ladders. nih.govnih.gov The strength of these interactions can be modulated by the electronic properties of the substituents on the aromatic ring. rsc.org

The interplay of these non-covalent forces allows for the formation of intricate and stable supramolecular architectures from this compound and its derivatives.

Crystal Engineering and Solid-State Structure Design

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For N-glycine derivatives, including this compound, this involves controlling the crystallization process to achieve specific crystal packing and, consequently, desired material properties.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in N-glycine derivatives. Glycine (B1666218) itself is known to have multiple polymorphs (α, β, and γ) under ambient conditions, with their relative stability being in the order of γ > α > β. mdpi.com The formation of a specific polymorph can be influenced by various factors such as solvent, temperature, and the presence of additives. mdpi.com For instance, the thermodynamically stable γ-glycine is more readily obtained from solutions containing additives like acids, bases, or salts. mdpi.com High pressure can also induce phase transitions between different polymorphs of glycine. acs.orged.ac.ukresearchgate.net Computational studies using density functional theory (DFT) have been employed to investigate the relative stabilities of known and hypothetical polymorphs of glycine. acs.org

The introduction of an N-propyl group in N-propylglycine significantly influences its crystal packing and molecular conformation. The substituent on the nitrogen atom affects the steric and electronic environment of the molecule, thereby directing the intermolecular interactions that govern the crystal structure. The flexibility of the propyl chain allows for various conformational possibilities, which can lead to different packing arrangements in the solid state. In the broader context of N-substituted glycines (peptoids), the side chains appended to the nitrogen atom, rather than the α-carbon, result in an achiral and flexible backbone. nih.gov The propensity for these molecules to adopt specific secondary structures and undergo supramolecular self-assembly is primarily governed by side-chain–side-chain interactions. acs.org

The table below summarizes the crystallographic data for different polymorphs of glycine, illustrating the structural diversity that can arise from variations in crystallization conditions.

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
α-glycineMonoclinicP2₁/n5.10211.9715.458111.7
β-glycineMonoclinicP2₁5.0776.2685.379113.2
γ-glycineTrigonalP3₁7.0377.0375.483120
δ-glycineMonoclinicP2₁/a11.1565.86445.3417125.83

Data for δ-glycine is at 1.9 GPa. acs.orged.ac.uk

Formation of Host-Guest Complexes and Molecular Recognition Phenomena

This compound and its derivatives can participate in host-guest chemistry, a fundamental concept in supramolecular chemistry involving the selective binding of a "guest" molecule to a "host" molecule through non-covalent interactions. fortunejournals.com The formation of stable host-guest complexes is driven by molecular recognition, which relies on the complementarity of size, shape, and chemical properties between the host and guest.

For example, glycine has been shown to form inclusion complexes with cucurbit semanticscholar.orguril derivatives, where the glycine molecule is encapsulated within the macrocyclic host. rsc.org In these complexes, hydrogen bonding and ion-dipole interactions play a key role in stabilizing the assembly. Similarly, this compound, with its functional groups and defined three-dimensional structure, can act as a guest for various macrocyclic hosts. The phenyl group can participate in hydrophobic and π-π stacking interactions within the host's cavity, while the propyl group can contribute to van der Waals interactions. The terminal carboxylate and ammonium groups can form hydrogen bonds and electrostatic interactions with the host. The concept of "nested" supramolecular interactions, where multiple distinct non-covalent interactions exist in parallel, can lead to advanced material functions. nih.govchemrxiv.orgchemrxiv.org

Self-Assembled Systems Incorporating N-Substituted Glycine Monomers

N-substituted glycine monomers, including this compound, are versatile building blocks for the bottom-up fabrication of well-defined nanostructures through self-assembly. The precise control over the monomer sequence in peptoids allows for the encoding of information that directs their assembly into complex architectures. acs.orgpeptoids.org

Nanosheets: Peptoids with alternating hydrophobic and ionic monomers have been shown to self-assemble into highly ordered, free-floating nanosheets. acs.orgpeptoids.org These two-dimensional structures are formed by the parallel packing of nearly fully extended peptoid chains, driven by hydrophobic and electrostatic interactions. acs.orgpeptoids.org

Helices: The introduction of specific side chains can induce the formation of helical secondary structures in peptoid oligomers. researchgate.net For example, computational studies have proposed the formation of polyproline II (PPII) helical structures for N-aryl peptoid oligomers. researchgate.net The self-assembly of these helical building blocks can lead to the formation of higher-order structures. All-atom molecular dynamics simulations have revealed a thermodynamically controlled assembly mechanism for certain peptoids, where monomers first assemble into disordered aggregates, then self-order into chiral helical rods, and finally form crystalline sheets. osti.gov

Nanotubes and Nanofibers: While specific examples for this compound are not detailed, the general principles of peptoid self-assembly suggest the potential for forming other morphologies. Short, water-soluble peptoid trimers have been observed to self-assemble into uniform nanofibers, sheets, and globular assemblies, with π-interactions playing a key role in the formation of highly ordered nanofibers. nih.gov

Supramolecular Polymers and Advanced Materials Applications

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. fortunejournals.com These materials exhibit unique properties such as stimuli-responsiveness and self-healing capabilities, making them attractive for a wide range of applications. mdpi.comnih.gov N-substituted glycines are excellent candidates for the construction of supramolecular polymers.

The dynamic and reversible nature of the non-covalent bonds in supramolecular polymers allows for the development of "smart" materials that can respond to external stimuli such as pH, temperature, or the presence of specific chemical species. nih.gov This responsiveness is a key feature for applications in drug delivery, where the disassembly of the supramolecular polymer can trigger the release of a therapeutic agent. nih.gov Furthermore, the ability to precisely control the monomer sequence in peptoid-based supramolecular polymers allows for the fine-tuning of their properties and functions. researchgate.net

Potential applications for supramolecular materials derived from this compound and related N-substituted glycines include:

Drug Delivery: As carriers for therapeutic agents, where the drug can be encapsulated within the supramolecular assembly and released in a controlled manner. nih.gov

Biomaterials: For applications in tissue engineering and regenerative medicine, leveraging their biocompatibility and tunable mechanical properties.

Sensors: The binding of an analyte to a supramolecular polymer can induce a measurable change in its properties, such as fluorescence, enabling its use as a sensor. mdpi.com

Catalysis: Supramolecular assemblies can create well-defined microenvironments that can enhance the rate and selectivity of chemical reactions.

The versatility of N-substituted glycines as building blocks for supramolecular polymers opens up a vast design space for the creation of new materials with tailored properties and advanced functionalities.

Ligand Chemistry and Metal Coordination of N Phenyl N Propylglycine

Coordination Modes and Ligand Properties of N-Substituted Glycines

N-substituted glycines, a class that includes N-Phenyl-N-propylglycine, are versatile ligands in coordination chemistry. scispace.com Like the parent amino acid glycine (B1666218), these derivatives possess both an amino (-NH) group and a carboxylic acid (-COOH) group, making them capable of coordinating with metal ions. kau.edu.sa The nature of the substituent on the nitrogen atom significantly influences the ligand's properties. In this compound, the presence of an aromatic phenyl group and an aliphatic propyl group affects its solubility, steric hindrance, and the electronic environment of the donor atoms.

These glycine derivatives typically act as bidentate ligands, forming stable five-membered chelate rings with metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. scispace.comkau.edu.sa This coordination mode is a common feature among α-amino acids and their derivatives. jofamericanscience.org The coordination can, however, be influenced by factors such as pH. At lower pH values, the ligand may act as a monodentate coordinator via its carboxylate group, while at a pH above 7, the bidentate chelation is more favorable. kau.edu.sa The substitution at the nitrogen atom results in the loss of hydrogen bond donors, a characteristic feature of this class of compounds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-substituted glycines generally involves the reaction of the ligand with a metal salt, such as a chloride or acetate salt of the desired metal, in a suitable solvent. orientjchem.orgorientjchem.org For instance, a common method involves dissolving the ligand and the metal salt in an appropriate solvent like ethanol or a water-methanol mixture, followed by refluxing the solution to facilitate the complexation reaction. orientjchem.orgresearchgate.net The resulting metal complexes often precipitate from the solution and can be isolated by filtration, washed, and dried. scispace.com

The characterization of these newly formed metal complexes is carried out using a variety of spectroscopic and analytical techniques to confirm the coordination and determine the structure of the complex.

Key Characterization Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The spectra of the complexes are compared to that of the free ligand. A shift in the stretching frequencies of the amino (N-H) and carboxylate (COO-) groups indicates their involvement in bonding with the metal. For example, a shift in the ν(NH) band and the asymmetric and symmetric stretching vibrations of the COO- group confirms the bidentate coordination. scispace.comorientjchem.org

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in inferring the geometry of the coordination sphere around the metal ion. The spectra of the complexes typically show shifts compared to the free ligand. scispace.com

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N) in the complex, which helps in confirming the stoichiometry of the ligand and metal in the complex. scispace.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The decomposition of the complexes typically occurs in distinct steps, starting with the loss of water molecules followed by the decomposition of the organic ligand. scispace.com

Mass Spectrometry (MS): This technique helps in identifying the molecular weight of the complex. scispace.com

Below is a table summarizing the expected IR spectral data for a metal complex of an N-substituted glycine.

Functional GroupFree Ligand Wavenumber (cm⁻¹)Complex Wavenumber (cm⁻¹)Interpretation of Shift
N-H Stretch~3373Shift to lower or higher frequencyInvolvement of the amino group in coordination. orientjchem.org
C=O Stretch (Carboxylate)~1673Shift to lower frequencyCoordination of the carboxylate oxygen to the metal ion. researchgate.net
C-N Stretch~1373Shift to lower frequencyChange in the electronic environment due to coordination. orientjchem.org
M-N VibrationNot Present~541-563Formation of a metal-nitrogen bond.
M-O VibrationNot Present~421-427Formation of a metal-oxygen bond.

Note: The exact wavenumbers can vary depending on the specific metal ion and the full structure of the ligand.

Role as Bidentate Ligands in Coordination Chemistry

The primary role of N-substituted glycines, including the conceptual this compound, in coordination chemistry is to act as bidentate ligands. kau.edu.sa This bidentate nature allows them to form stable chelate complexes with a variety of transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). scispace.com The formation of a five-membered ring upon chelation is entropically favored and results in complexes with enhanced stability compared to those formed with analogous monodentate ligands.

The coordination typically involves the nitrogen atom of the amino group and an oxygen atom from the deprotonated carboxylate group. scispace.com This mode of binding is consistently observed in complexes of transition metals with various amino acids. scispace.com The resulting complexes often have an octahedral or square planar geometry, depending on the metal ion and the presence of other ligands, such as water molecules, in the coordination sphere. youtube.com The properties and reactivity of the resulting metal complex can be tuned by the nature of the substituents on the glycine nitrogen. The phenyl group in this compound, for instance, could introduce possibilities for π-π stacking interactions between ligands in the solid state.

Metallo-Supramolecular Assemblies Incorporating this compound Moieties

Metallo-supramolecular chemistry involves the use of metal-ligand coordination bonds to construct large, well-defined, and functional molecular architectures. The design of the organic ligand is crucial for directing the self-assembly process. Ligands based on N-substituted glycines could potentially be employed as building blocks for such assemblies.

While specific examples incorporating this compound are not documented, the principles of supramolecular chemistry suggest its potential utility. The coordination of such a ligand to a metal center provides a directional interaction, and the phenyl and propyl groups can influence the packing and higher-order structure of the resulting assembly. For instance, the phenyl groups could participate in aromatic stacking interactions, which can be a significant driving force in the formation of ordered supramolecular structures.

The strategy of coordination-driven self-assembly has been successfully used to create a variety of functional supramolecular coordination complexes (SCCs), such as metallacycles and coordination polymers. acs.org By carefully selecting the geometry of the metal center and the design of the ligand, it is possible to control the final architecture of the assembly. The incorporation of this compound moieties into such systems could lead to novel materials with interesting structural and functional properties.

Mechanistic Organic Chemistry and Catalytic Applications

Investigation of Reaction Mechanisms Involving N-Phenyl-N-propylglycine as a Reactant or Intermediate

N-Phenylglycine and its derivatives are versatile compounds in organic synthesis, participating in a variety of reaction mechanisms. As a reactant, N-phenylglycine serves as a precursor in photopolymerization, acting as an initiator for the free-radical polymerization of acylates and the cationic photopolymerization of epoxides and divinyl ethers nih.gov. The mechanism often involves a photoredox process where the N-phenylglycine undergoes decarboxylation to generate a reactive radical species. For instance, in photoredox cross-dehydrogenative coupling reactions with indoles, mesoporous graphitic carbon nitride has been used as a heterogeneous organocatalyst nih.gov. Similarly, decarboxylative coupling with imidazole-fused heterocycles has been achieved using CsPbBr3 under visible light irradiation nih.gov.

In synthetic pathways, N-aryl glycines can be formed through the rearrangement of 2-chloro-N-aryl acetamides. A plausible mechanism for this transformation involves the intermolecular cyclization of the acetamide to form a 1,4-diarylpiperazine-2,5-dione intermediate researchgate.net. This intermediate is then cleaved, for example by ethanolic potassium hydroxide, to yield the final N-aryl glycine (B1666218) product nih.gov. This pathway highlights the role of this compound as a potential product derived from a complex rearrangement mechanism. While specific studies detailing the mechanistic intricacies of the N-propyl variant are not extensively documented, its reactivity is expected to parallel that of other N-aryl glycines, influenced by the electronic effects of the phenyl group and the steric and electronic contributions of the N-propyl substituent.

These molecules can also participate in Mannich-type reactions. For example, a photoredox Mannich-type reaction between N-aryl glycine and a silyl enol ether has been catalyzed by 5-amino fluorescein and InBr3 under visible light nih.gov.

Role in Catalytic Cycles, including Phase-Transfer Catalysis

This compound and related N-substituted amino acids can be synthesized or utilized in reactions employing phase-transfer catalysis (PTC). PTC is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase) operachem.comwisdomlib.org. The catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another where the reaction can occur operachem.comwisdomlib.org.

In the context of synthesizing this compound, PTC could be employed for the N-alkylation of N-phenylglycine. In this scenario, the N-phenylglycine salt would reside in the aqueous phase, while the alkylating agent (e.g., 1-bromopropane) would be in the organic phase. The phase-transfer catalyst shuttles the N-phenylglycine anion across the phase boundary into the organic phase, where it can react with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle. This method avoids the need for expensive, anhydrous polar aprotic solvents and can often be performed under milder conditions acsgcipr.org.

The general mechanism for a PTC-mediated N-alkylation is as follows:

An anion (e.g., the N-phenylglycinate anion, PhN⁻CH₂COO⁻) is exchanged with the anion of the catalyst (Q⁺X⁻) in the aqueous phase.

The resulting lipophilic ion pair (Q⁺PhN⁻CH₂COO⁻) migrates into the organic phase wisdomlib.org.

In the organic phase, the anion, which is poorly solvated and highly reactive, undergoes nucleophilic substitution with the alkylating agent (propyl bromide) to form the product.

The catalyst, now paired with the leaving group anion (Q⁺Br⁻), returns to the aqueous phase, regenerating it for another catalytic cycle.

Below is a table illustrating the components of a hypothetical PTC system for the synthesis of this compound.

ComponentRoleExamplePhase
Substrate Nucleophile precursorN-PhenylglycineAqueous
Base Deprotonates substratePotassium Carbonate (K₂CO₃)Aqueous
Reagent Alkylating agent1-Bromopropane (B46711)Organic
Catalyst Phase-Transfer AgentTetrabutylammonium bromide (TBAB)Both
Solvent Organic PhaseTolueneOrganic
Solvent Aqueous PhaseWaterAqueous

This catalytic approach is valuable in green chemistry as it can reduce the need for hazardous organic solvents and allow for the use of simple inorganic bases wisdomlib.orgacsgcipr.org.

Biocatalysis and Enzymatic Reaction Mechanisms

N-substituted glycine derivatives can exhibit significant interactions with enzymes, acting as either substrates or inhibitors. While specific inhibition studies on this compound are not widely reported, the behavior of structurally similar molecules provides insight into potential mechanisms. For example, N-propargylglycine (N-PPG) is known as an irreversible suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH) nih.gov. This type of inhibition occurs when the enzyme converts the inhibitor into a reactive species that then covalently binds to the enzyme's active site, leading to inactivation nih.gov. In the case of N-PPG, it covalently modifies the N5 of the FAD cofactor of PRODH nih.gov.

The structural features of this compound—containing both a hydrophobic phenyl group and a flexible propyl chain attached to the nitrogen of a glycine backbone—make it a candidate for interaction with various enzyme active sites. The phenyl group could engage in hydrophobic or π-stacking interactions, while the carboxylate and amine functionalities can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions are critical for substrate binding and recognition. Derivatives of N-phenylglycine have been designed and synthesized as potential anti-inflammatory agents, suggesting their interaction with biological targets involved in inflammation pathways researchgate.netnih.gov. The design of these molecules often aims to mimic endogenous amino acids to enhance biological characteristics researchgate.netnih.gov.

In a significant expansion of biocatalysis, proteins have been engineered to catalyze reactions not found in nature. Myoglobin (Mb), an oxygen-binding heme protein, has been successfully repurposed into a biocatalyst for various "abiological" carbene transfer reactions researchgate.netnih.govrochester.edu. One such transformation is the catalytic insertion of a carbene into an N–H bond, providing a direct route to synthesize α-amino acid derivatives, including N-phenylglycine esters chemrxiv.orgnih.gov.

The reaction mechanism involves the heme iron cofactor at the heart of myoglobin. Engineered myoglobin variants can catalyze the reaction between an arylamine (like aniline) and a carbene precursor, such as ethyl α-diazoacetate (EDA) chemrxiv.orgnih.gov. The proposed catalytic cycle begins with the reduction of the heme iron to its catalytically active Fe(II) state. The Fe(II) center then reacts with the diazo compound to release dinitrogen gas and form a highly reactive iron-porphyrin carbenoid intermediate chemrxiv.org. This intermediate is the key to the new reactivity. The amine substrate then performs a nucleophilic attack on the electrophilic carbene carbon of this intermediate, leading to the formation of the new C–N bond and yielding the N-aryl glycine ester product chemrxiv.org.

Site-directed mutagenesis is used to create variants of myoglobin with enhanced activity and selectivity for these carbene transfer reactions. For example, mutations in the distal pocket of myoglobin, such as H64V and V68A, can improve catalytic efficiency for N–H insertion nih.gov. These engineered biocatalysts exhibit high chemoselectivity and can achieve a large number of catalytic turnovers, making them a viable and environmentally friendly alternative to traditional transition-metal catalysts rochester.edunih.gov.

The table below summarizes the results of myoglobin-catalyzed N–H insertion reactions to produce N-phenylglycine ethyl ester.

CatalystSubstrate 1Substrate 2ProductYield (%)Total Turnovers (TTN)
Wild-Type Mb Aniline (B41778)EDAN-phenylglycine ethyl esterLowNot specified
Mb(H64V,V68A) AnilineEDAN-phenylglycine ethyl esterHigh>1,000
Mb(NMH)AnilineEDAN-phenylglycine ethyl ester~93%Not specified
Mb(5ThzA)AnilineEDAN-phenylglycine ethyl ester~93%Not specified

Data compiled from studies on engineered myoglobin variants. EDA refers to ethyl diazoacetate. Mb(NMH) and Mb(5ThzA) are myoglobin variants with noncanonical heme ligands. chemrxiv.orgnih.gov

This research demonstrates the power of biocatalysis to create valuable chemical compounds like glycine derivatives through novel enzymatic pathways, leveraging a protein scaffold for new-to-nature reactivity researchgate.netnih.gov.

Applications in Advanced Materials Science

Integration into Functional Polymer Materials

N-substituted glycine (B1666218) oligomers, also referred to as α-peptoids, are synthetic, non-natural mimics of peptides that offer a modular design, allowing for the straightforward incorporation of a wide array of structural elements. nih.gov This versatility is central to their integration into functional polymers. The synthesis of polymers from N-substituted glycine N-carboxyanhydrides (R-NCAs) allows for the creation of polypeptoids with diverse side chains, including hydrocarbons (alkyl and aromatic groups), allyl, and propargyl groups. rsc.org

The inclusion of N-Phenyl-N-propylglycine units into a polymer backbone introduces both aromatic (phenyl) and aliphatic (propyl) characteristics. This combination can be leveraged to influence the polymer's bulk properties, such as solubility, thermal stability, and mechanical strength. The phenyl group can participate in π-π stacking interactions, potentially enhancing the order and rigidity of the material, while the propyl group can affect its hydrophobicity and flexibility. The resulting functional polymers have potential applications in nanostructured materials and catalysis. researchgate.net The ability to create well-defined multiblock copolypeptoids through methods like living nucleophilic ring-opening polymerization further expands the possibilities for creating complex and highly functional materials. semanticscholar.org

Design of Materials with Tailored Properties via N-Substituted Glycine Building Blocks

The primary advantage of using N-substituted glycines, such as this compound, lies in the ability to precisely control the chemical functionality of the resulting polymer. nih.gov The properties of these polymers, known as polypeptoids, are defined by the sequence and chemical nature of their side chains. nih.gov This "bottom-up" control allows for the rational design of materials with highly specific, tailored properties.

By selecting specific N-substituted glycine monomers, researchers can create peptidomimetic polymers that mimic the structure and function of natural proteins but with enhanced stability and novel functionalities. researchgate.net For instance, the introduction of N-aryl side chains, like the phenyl group in this compound, has been shown to enforce a trans-amide bond conformation in the polymer backbone. acs.org This contrasts with N-alkyl side chains, which can lead to a mix of cis and trans isomers, resulting in conformational heterogeneity. acs.org By strategically placing N-aryl glycines within a polymer sequence, it is possible to direct the formation of stable, well-defined secondary structures, such as helices resembling a polyproline type II helix. acs.orgnih.gov This level of structural control is a crucial step toward the de novo design of new functional motifs in biomimetic materials. acs.org

Table 1: Influence of N-Substituents on Polypeptoid Properties

N-Substituent Type Example Monomer Component Primary Influence on Polymer Structure Resulting Material Property
Aromatic (Aryl) Aniline (B41778) (forms N-phenyl group) Enforces trans-amide bonds, π-π stacking Increased structural rigidity, defined helices. acs.org
Aliphatic (Alkyl) Propylamine (forms N-propyl group) Increases hydrophobicity, steric bulk Altered solubility, potential for helical structures. nih.govacs.org
Chiral (S)-N-(1-phenylethyl)glycine Induces specific helical handedness (e.g., right-handed). nih.gov Stable, chiral conformations in solution. nih.gov
Functionalized N-(2-carboxyethyl) glycine Provides sites for post-modification, pH-responsiveness Stimuli-responsive materials, bioconjugation capability. rsc.org

Potential for Optoelectronic Devices and Sensing Applications through Ligand Design

The customizable nature of N-substituted glycine side chains makes them excellent candidates for the design of specialized ligands for metal ions and other analytes, which is a cornerstone of developing sensors and optoelectronic materials. nih.govacs.org Glycine derivatives can act as bidentate ligands, forming stable ring structures with metal ions. acs.org By modifying the N-substituent, the ligand's selectivity, binding affinity, and lipophilicity can be finely tuned. acs.org

For example, a polymer incorporating this compound could be designed where the glycine backbone provides the metal-binding sites, and the phenyl and propyl groups modulate the sensor's interaction with its environment. The phenyl groups could be further functionalized with chromophores or fluorophores to create an optical response upon analyte binding. Research into related compounds has demonstrated this principle; for instance, molecularly imprinted polymers (MIPs) have been developed for the specific recognition of N-phenylglycine, a closely related molecule, showcasing the potential for creating highly selective sensors. nih.gov The ability to create polymers with specific cavities designed to recognize a target molecule is a powerful tool for developing chemical sensors. nih.gov

Role in Supramolecular Polymer Research and Development

Supramolecular polymers are long-chain structures formed by monomeric building blocks held together by reversible, non-covalent interactions. researchgate.net The properties of these materials are dictated by the nature of these interactions and the functional characteristics of the monomers. researchgate.net N-substituted glycines are promising building blocks for supramolecular chemistry because their side chains can be designed to include specific recognition motifs, such as hydrogen bond donors/acceptors or aromatic surfaces for π-π stacking. nih.gov

Table 2: Potential Applications in Advanced Materials

Application Area Relevant Property of this compound Polymers Research Finding
Functional Coatings Tunable hydrophobicity and thermal stability. N-substituted side chains define the physical and chemical properties of polypeptoids. nih.gov
Biomimetic Scaffolds Ability to form stable, helical secondary structures. N-aryl side chains can enforce specific backbone conformations, leading to ordered structures. acs.org
Chemical Sensors Capacity for ligand design and molecular imprinting. Polymers can be designed to selectively recognize specific analytes like N-phenylglycine. nih.gov
Supramolecular Gels Self-assembly driven by non-covalent side-chain interactions. Functional monomers are key building blocks for creating supramolecular polymers with diverse properties. researchgate.net

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Green Synthetic Methodologies for N-Phenyl-N-propylglycine

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic methodologies for this compound, moving away from traditional methods that may rely on hazardous solvents and reagents.

One promising avenue is the use of water as a solvent. Research has demonstrated the successful synthesis of various aliphatic N-substituted glycine (B1666218) derivatives in aqueous media, offering a safe and environmentally friendly alternative to organic solvents. researchgate.netacs.org This approach, often involving the reaction of an appropriate amine with a haloacetic acid in water, could be adapted for the synthesis of this compound. The use of water as a solvent not only reduces the environmental impact but can also simplify product isolation.

Another key area for exploration is the use of heterogeneous catalysts and alternative energy sources. For instance, the development of metal-free, recyclable heterogeneous photocatalysts has shown promise for the synthesis of N-aryl glycine analogues. nih.gov Such systems, combined with green reaction media, offer a sustainable approach to C-H functionalization. nih.gov Furthermore, microwave-assisted synthesis presents a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption and sometimes in solvent-free conditions. rsc.orgnih.govrug.nlnih.gov The application of microwave irradiation to the synthesis of this compound could significantly improve the efficiency and environmental footprint of its production.

Biocatalysis also offers a compelling green alternative. The use of enzymes to catalyze the synthesis of N-acyl-amino acids is an emerging field that could be extended to N-aryl-N-alkylglycines. rsc.org Exploring enzymes that can facilitate the specific N-phenyl and N-propyl substitutions on the glycine backbone would represent a significant advancement in the sustainable production of this compound. Catalyst-free, three-component reaction methodologies, which have been successfully employed for the synthesis of other glycine derivatives, should also be investigated for their applicability to this compound. biomedres.us

Green Synthesis ApproachPotential Advantages for this compound SynthesisKey Research Focus
Aqueous Synthesis Reduced toxicity, simplified workup, lower environmental impact.Optimization of reaction conditions (pH, temperature) in water.
Heterogeneous Photocatalysis Use of recyclable, metal-free catalysts, and green reaction media.Development of a specific photocatalyst for the dual substitution.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, energy efficiency.Investigation of solvent-free microwave protocols.
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts.Screening and engineering of enzymes for the target synthesis.
Catalyst-Free Reactions Avoidance of catalyst-related cost and contamination.Design of a multi-component reaction strategy.

Advanced Computational Modeling and Predictive Studies for Structure-Function Relationships

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational modeling can offer profound insights into its structure-function relationships.

Quantum-chemical calculations, for example, can be employed to determine fundamental properties such as ionization constants. researchgate.net Understanding the pKa values associated with the carboxylic acid and the tertiary amine is crucial for predicting its behavior in different chemical and biological environments. These calculations can also provide information on the molecule's electronic structure, including orbital energies and charge distribution, which are key to its reactivity and intermolecular interactions.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as biological macromolecules or solvent molecules. rsc.orgmanchester.ac.uknih.gov MD simulations can reveal how the phenyl and propyl groups influence the molecule's flexibility and its ability to adopt specific conformations that may be important for its function. For instance, simulations could predict how this compound might bind to the active site of an enzyme or a receptor.

Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational approach. By correlating the structural features of a series of related N-substituted glycine derivatives with their biological activities, 3D-QSAR models can be developed to predict the activity of new compounds, including this compound. nih.govacs.orgresearchgate.net This predictive capability can guide the design of analogues with enhanced or modified functions. For example, if this compound is being investigated as a potential therapeutic agent, QSAR models could help in designing derivatives with improved efficacy.

Computational MethodPredicted Properties/InsightsPotential Applications
Quantum-Chemical Calculations Ionization constants, electronic structure, reactivity.Predicting behavior in different pH environments, understanding reaction mechanisms.
Molecular Dynamics (MD) Simulations Conformational preferences, intermolecular interactions.Modeling binding to biological targets, understanding solvation effects.
3D-QSAR Studies Prediction of biological activity based on structure.Guiding the design of new analogues with improved therapeutic or other properties.

Design of Next-Generation Supramolecular Systems and Assemblies

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique combination of a carboxylic acid, a tertiary amine, an aromatic ring, and an aliphatic chain makes this compound an attractive building block for the construction of novel supramolecular assemblies.

One area of future research is the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group can coordinate to metal ions, while the phenyl and propyl groups can be used to control the dimensionality and porosity of the resulting framework. researchgate.net The aromatic phenyl group can participate in π-π stacking interactions, which can further stabilize the supramolecular structure. The design of MOFs based on this compound could lead to new materials with applications in gas storage, catalysis, and sensing.

Another exciting direction is the exploration of self-assembly based on non-covalent interactions. The amphiphilic nature of this compound, with its hydrophilic carboxylate head and hydrophobic phenyl and propyl tails, suggests that it could self-assemble in solution to form micelles, vesicles, or other ordered structures. The study of these self-assembly processes could lead to the development of new drug delivery systems or nanomaterials.

Furthermore, this compound can be incorporated into peptoids (oligo-N-substituted glycines), which are a class of bio-inspired polymers with tunable properties. acs.orgmanchester.ac.uk The inclusion of the N-phenyl-N-propyl moiety could be used to control the secondary structure and self-assembly of these peptoids, leading to new materials with defined architectures and functions.

Supramolecular SystemDesign PrinciplePotential Application
Metal-Organic Frameworks (MOFs) Coordination of the carboxylate to metal ions.Gas storage, catalysis, chemical sensing.
Coordination Polymers Linkage of metal centers by the bifunctional ligand.Luminescent materials, magnetic materials.
Self-Assembled Nanostructures Amphiphilic self-assembly in solution.Drug delivery, nanotechnology.
Peptoid-Based Materials Incorporation as a monomer to direct folding and assembly.Biomaterials, responsive materials.

Integration with Bio-Hybrid and Bio-Inspired Materials Design

The development of materials that can seamlessly integrate with biological systems is a major goal of materials science. This compound, as a derivative of a natural amino acid, holds significant potential for the design of bio-hybrid and bio-inspired materials.

A key area of investigation is the incorporation of this compound into biocompatible polymers for biomedical applications. nih.govbiomedres.usnih.govscience.gov For instance, it could be used as a monomer in the synthesis of new biodegradable polymers for drug delivery or tissue engineering. acs.orgresearchgate.netnih.gov The presence of the phenyl and propyl groups could be used to tune the mechanical properties, degradation rate, and drug-loading capacity of these polymers. The aromatic phenyl group, for example, could be used to encapsulate hydrophobic drugs through π-π stacking interactions.

Another promising avenue is the development of peptoids containing this compound. Peptoids are resistant to proteolytic degradation, making them attractive for in vivo applications. nih.gov By incorporating this compound into peptoid sequences, it may be possible to create new biomaterials with enhanced stability and tailored biological activities. These materials could be designed to mimic the structure and function of natural proteins, leading to applications in areas such as antimicrobial surfaces, biosensors, and scaffolds for tissue regeneration.

Bio-Hybrid/Bio-Inspired ApplicationRole of this compoundPotential Outcome
Biocompatible Polymers Monomer for creating polymers with tunable properties.Advanced drug delivery systems, tissue engineering scaffolds.
Proteolytically Stable Peptoids Building block for creating bio-inspired materials.Novel antimicrobial agents, stable biosensors.
Bio-Inspired Adhesives Component to enhance adhesion to various surfaces.New biocompatible glues for medical and dental applications.
Self-Assembling Biomaterials Driving force for the formation of ordered nanostructures.Controlled release systems, templates for mineralization.

Fundamental Mechanistic Insights for Complex Chemical and Chemoenzymatic Transformations

A deep understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is essential for controlling its reactivity and designing new applications. Future research should focus on elucidating the fundamental mechanistic details of both chemical and chemoenzymatic processes involving this compound.

In the realm of chemical synthesis, detailed mechanistic studies of the reactions used to prepare this compound can lead to improved reaction conditions and higher yields. For example, understanding the mechanism of a photocatalytic C-H activation reaction could allow for the design of more efficient catalysts. Similarly, investigating the mechanism of microwave-assisted reactions could reveal the specific interactions between the reactants and the electromagnetic field, leading to a more rational design of synthetic protocols.

Chemoenzymatic transformations involving this compound represent a particularly exciting area for mechanistic investigation. While the enzymatic synthesis of N-alkyl and N-aryl amino acids has been demonstrated, the specific enzymes that can catalyze the formation of this compound are yet to be identified and characterized. acs.orgnih.gov Future research should focus on screening for and engineering enzymes, such as aminotransferases or reductive aminases, that can perform this transformation with high stereoselectivity. researchgate.netmanchester.ac.uk Mechanistic studies of these enzymes, using techniques such as X-ray crystallography and kinetic analysis, can reveal the molecular basis for their substrate specificity and catalytic activity. nih.gov

Furthermore, understanding the metabolic fate of this compound is crucial for any potential in vivo applications. Mechanistic studies on its enzymatic degradation, for example through N-dealkylation by cytochrome P450 enzymes, can provide valuable information on its stability and potential metabolites. rsc.orgnih.gov This knowledge is essential for assessing its biocompatibility and designing derivatives with improved pharmacokinetic properties.

Transformation TypeMechanistic QuestionResearch Approach
Chemical Synthesis What is the detailed reaction pathway and what are the key intermediates?Kinetic studies, computational modeling, spectroscopic analysis.
Enzymatic Synthesis Which enzymes can catalyze the reaction and what is their mechanism of action?Enzyme screening, directed evolution, structural biology, kinetic isotope effects.
Enzymatic Degradation What are the metabolic pathways and the enzymes involved?In vitro metabolism studies with liver microsomes, identification of metabolites.
Photocatalytic Reactions What are the excited state dynamics and the role of the photocatalyst?Time-resolved spectroscopy, quantum yield measurements, computational simulations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Phenyl-N-propylglycine, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling phenylpropylamine with glycine derivatives under reflux conditions in anhydrous solvents (e.g., dichloromethane) with carbodiimide coupling agents (e.g., EDC or DCC) can yield the target compound. Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements may require inert atmospheres (argon/nitrogen) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with aromatic protons in the phenyl group appearing at δ 7.2–7.5 ppm and propyl chain protons at δ 1.0–1.5 ppm. Mass spectrometry (MS) via electron ionization (EI) or electrospray ionization (ESI) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). Cross-referencing with databases like NIST ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers. Thermal decomposition may release toxic fumes (e.g., carbon oxides), necessitating proper ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or isomerism. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards. For isomeric differentiation, use 2D NMR (e.g., COSY, HSQC) or X-ray crystallography. If MS data conflicts with expected molecular ions, employ high-resolution mass spectrometry (HRMS) to confirm empirical formulas .

Q. What experimental designs are recommended for studying the metabolic stability of this compound in biological systems?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C or ²H) to track metabolic pathways. Incubate the compound with liver microsomes or hepatocytes, and analyze metabolites via LC-MS/MS. Include control groups with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation. Quantify half-life (t½) and intrinsic clearance (CLint) using kinetic modeling .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities with receptors like G-protein-coupled receptors (GPCRs). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Compare results with experimental binding assays (e.g., surface plasmon resonance) to refine force field parameters .

Q. What strategies mitigate thermal degradation during high-temperature reactions involving this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (<200°C). For reactions requiring elevated temperatures, use microwave-assisted synthesis with controlled pressure and inert gas flow. Post-reaction, rapidly cool the mixture and purify via recrystallization (ethanol/water) to isolate intact product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.